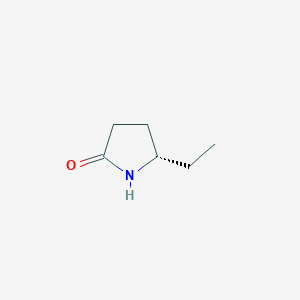
(5S)-5-ethylpyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5S)-5-ethylpyrrolidin-2-one: is a chiral compound belonging to the class of pyrrolidinones Pyrrolidinones are five-membered lactams, which are cyclic amides The compound is characterized by the presence of an ethyl group attached to the fifth carbon of the pyrrolidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Synthesis from Pyrrolidinone: One common method involves the alkylation of pyrrolidinone. The reaction typically uses ethyl bromide as the alkylating agent in the presence of a strong base like sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures.
Enantioselective Synthesis: Enantioselective synthesis can be achieved using chiral catalysts or auxiliaries to ensure the (5S) configuration. This method often involves the use of chiral ligands in metal-catalyzed reactions or chiral auxiliaries that direct the stereochemistry of the product.
Industrial Production Methods: Industrial production of (5S)-5-ethylpyrrolidin-2-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent production of the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (5S)-5-ethylpyrrolidin-2-one can undergo oxidation reactions to form corresponding lactams or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction of this compound can yield the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: The compound can participate in nucleophilic substitution reactions where the ethyl group can be replaced by other functional groups. Common reagents include alkyl halides and nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base, nucleophiles in aprotic solvents.
Major Products:
Oxidation: Formation of lactams or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted pyrrolidinones.
Aplicaciones Científicas De Investigación
Chemistry:
Building Block: (5S)-5-ethylpyrrolidin-2-one serves as a versatile building block in organic synthesis, enabling the construction of more complex molecules.
Biology:
Enzyme Inhibition: The compound can be used to study enzyme inhibition, particularly in enzymes that interact with lactam structures.
Medicine:
Pharmaceuticals: Potential applications in the development of chiral drugs due to its specific stereochemistry. It may serve as a precursor or intermediate in the synthesis of active pharmaceutical ingredients (APIs).
Industry:
Material Science: Utilized in the synthesis of polymers and materials with specific properties, such as enhanced strength or flexibility.
Mecanismo De Acción
The mechanism of action of (5S)-5-ethylpyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s lactam structure allows it to form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The ethyl group at the fifth position may influence the binding affinity and specificity of the compound.
Comparación Con Compuestos Similares
(5S)-5-methylpyrrolidin-2-one: Similar structure but with a methyl group instead of an ethyl group.
(5S)-5-trifluoromethylpyrrolidin-2-one: Contains a trifluoromethyl group, which significantly alters its chemical properties and reactivity.
(5S)-5-iodopyrrolidin-2-one: Features an iodine atom, making it useful for radiolabeling and imaging studies.
Uniqueness:
Steric Effects: The ethyl group in (5S)-5-ethylpyrrolidin-2-one provides unique steric effects that can influence its reactivity and interactions with other molecules.
Chirality: The specific (5S) configuration imparts chirality, making it valuable in asymmetric synthesis and chiral drug development.
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
(5S)-5-ethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H11NO/c1-2-5-3-4-6(8)7-5/h5H,2-4H2,1H3,(H,7,8)/t5-/m0/s1 |
Clave InChI |
QMXPTUUFGSTIKK-YFKPBYRVSA-N |
SMILES isomérico |
CC[C@H]1CCC(=O)N1 |
SMILES canónico |
CCC1CCC(=O)N1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Dihydro-5-methoxy-3,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13900362.png)
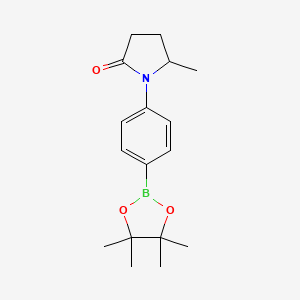
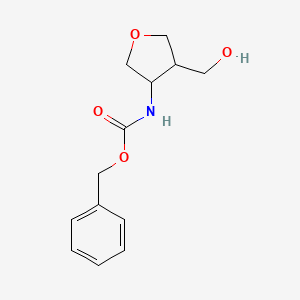
![Cyclohexanamine;[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl] dihydrogen phosphate](/img/structure/B13900374.png)
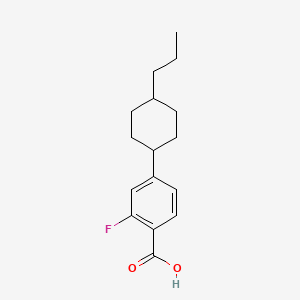



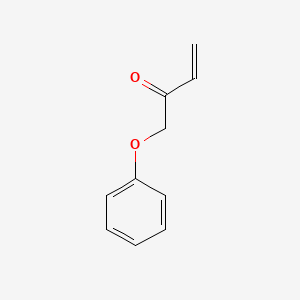
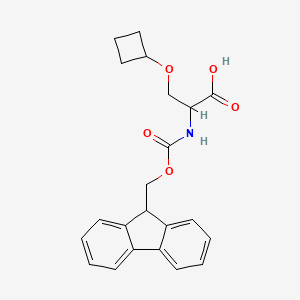
![(2S)-2-(benzylamino)-3-[tert-butyl(diphenyl)silyl]oxy-propan-1-ol;oxalic acid](/img/structure/B13900421.png)


